[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the oxadiazole-pyrrolidine intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring, such as nitro groups or halogens.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound can be investigated as a potential drug candidate. Its diverse functional groups may interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the pyrrolidine ring can improve the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone
- (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone
Uniqueness
The uniqueness of [2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, sets it apart from other similar compounds, providing unique reactivity and potential biological activity.
Properties
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-27-17-10-9-13(12-18(17)28-2)19-23-20(29-24-19)16-8-5-11-25(16)21(26)14-6-3-4-7-15(14)22/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVQBWHVBKRIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.